Cas no 1500272-18-3 (1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine)

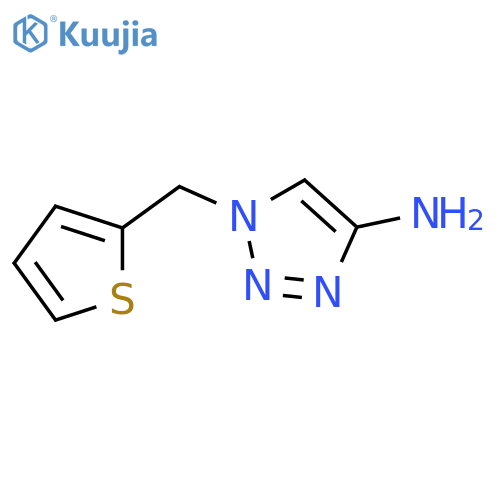

1500272-18-3 structure

商品名:1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine

1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

- 1500272-18-3

- CS-0284353

- AKOS018098040

- EN300-1114588

- 1-(THIOPHEN-2-YLMETHYL)-1H-1,2,3-TRIAZOL-4-AMINE

- 1H-1,2,3-Triazol-4-amine, 1-(2-thienylmethyl)-

- 1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine

-

- インチ: 1S/C7H8N4S/c8-7-5-11(10-9-7)4-6-2-1-3-12-6/h1-3,5H,4,8H2

- InChIKey: KONZWLITVCCKDL-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CN1C=C(N)N=N1

計算された属性

- せいみつぶんしりょう: 180.04696745g/mol

- どういたいしつりょう: 180.04696745g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.50±0.1 g/cm3(Predicted)

- ふってん: 411.1±55.0 °C(Predicted)

- 酸性度係数(pKa): 2.01±0.16(Predicted)

1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1114588-0.5g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 95% | 0.5g |

$1014.0 | 2023-10-27 | |

| Enamine | EN300-1114588-5.0g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 5g |

$3812.0 | 2023-05-27 | ||

| Enamine | EN300-1114588-0.05g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 95% | 0.05g |

$888.0 | 2023-10-27 | |

| Enamine | EN300-1114588-1g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 95% | 1g |

$1057.0 | 2023-10-27 | |

| Enamine | EN300-1114588-10g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 95% | 10g |

$4545.0 | 2023-10-27 | |

| Enamine | EN300-1114588-5g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 95% | 5g |

$3065.0 | 2023-10-27 | |

| Enamine | EN300-1114588-0.1g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 95% | 0.1g |

$930.0 | 2023-10-27 | |

| Enamine | EN300-1114588-2.5g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 95% | 2.5g |

$2071.0 | 2023-10-27 | |

| Enamine | EN300-1114588-0.25g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 95% | 0.25g |

$972.0 | 2023-10-27 | |

| Enamine | EN300-1114588-10.0g |

1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine |

1500272-18-3 | 10g |

$5652.0 | 2023-05-27 |

1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1500272-18-3 (1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量